Ethyl 3,4-dihydronaphthalene-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,4-dihydronaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-15-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-6,9H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWBMIPICBZTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504944 | |
| Record name | Ethyl 3,4-dihydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100046-58-0 | |
| Record name | Ethyl 3,4-dihydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 3,4 Dihydronaphthalene 2 Carboxylate and Analogous Structures
Cyclization and Annulation Strategies for Dihydronaphthalene Carboxylate Formation
The construction of the dihydronaphthalene carboxylate framework is predominantly achieved through intramolecular cyclization reactions. These methods typically involve the formation of a new six-membered ring by creating one or two carbon-carbon bonds. The choice of strategy often depends on the available starting materials and the desired substitution pattern on the final product.
Acid-Catalyzed Cyclizations: Mechanistic and Scope Studies
Acid-catalyzed cyclization represents a classical yet effective method for the synthesis of dihydronaphthalene derivatives. This approach typically involves the generation of a carbocation intermediate which then undergoes an intramolecular electrophilic attack on an aromatic ring to close the six-membered ring.
One notable example is the acid-catalyzed cyclization of 2,3-dibenzylidenesuccinates, which has been utilized in the synthesis of naturally occurring lignans. nih.gov The reactivity of the diesters in this reaction is highly dependent on the position of alkoxy substituents on the aryl rings. nih.gov Prolonging the reaction time or using excess triflic acid can lead to reduced yields of the desired dihydronaphthalene product and the formation of dearylized byproducts. nih.gov
Another approach involves the acid-catalyzed opening of a tetrahydrofuran (B95107) ring to form a quinone methide intermediate. This intermediate then undergoes an intramolecular nucleophilic attack, followed by a dienone-phenol rearrangement and dehydration to yield the dihydronaphthalene structure. nih.gov
| Starting Material | Acid Catalyst | Key Intermediate | Product Type | Ref |
| 2,3-Dibenzylidenesuccinates | Triflic acid | Carbocation | Dihydronaphthalene lignans | nih.gov |
| Tetrahydrofuran derivative | Boron trifluoride diethyl etherate | Quinone methide | Aryldihydronaphthalene | nih.gov |
Lewis Acid-Mediated Ring Closure Approaches
Lewis acids are frequently employed to promote the cyclization of various precursors to form dihydronaphthalene carboxylates, often exhibiting high regioselectivity. nih.govoup.com A notable strategy involves the Lewis acid-mediated ring-expansion of methyl (arylhydroxymethyl)cyclopropanecarboxylates. oup.com In this reaction, treatment with a Lewis acid such as scandium(III) triflate (Sc(OTf)₃) or boron trifluoride etherate (BF₃·OEt₂) promotes a highly regioselective ring opening of the cyclopropane (B1198618) followed by a sequential cyclization to afford 1,2-dihydronaphthalene-3-carboxylic acid esters in good to excellent yields. nih.govoup.com A variety of Lewis acids, including titanium tetrachloride (TiCl₄) and ytterbium(III) triflate (Yb(OTf)₃), have been screened, with Sc(OTf)₃ and Yb(OTf)₃ often providing the highest yields. nih.gov
Another Lewis acid-mediated approach is the asymmetric homo-Nazarov-type cyclization of racemic donor-acceptor cyclopropanes. nih.gov Catalyzed by TiCl₄, this reaction synthesizes poly-substituted aryldihydronaphthalenes. nih.gov Additionally, FeCl₃·6H₂O has been used to catalyze an oxidative coupling reaction that proceeds through a 6π electrocyclization to form dihydronaphthalene structures under acidic oxidative conditions. nih.gov
| Precursor | Lewis Acid | Reaction Type | Product | Yield Range | Ref |
| Methyl (arylhydroxymethyl)cyclopropanecarboxylates | Sc(OTf)₃, BF₃·OEt₂, Yb(OTf)₃ | Ring-expansion | 1,2-Dihydronaphthalene-3-carboxylic acid esters | 60% - 99% | nih.govoup.com |
| Racemic donor–acceptor cyclopropanes | TiCl₄ | Asymmetric homo-Nazarov-type cyclization | Poly-substituted aryldihydronaphthalenes | N/A | nih.gov |
| Aryl-tethered internal alkynes | N/A | Sulfur-mediated electrophilic cyclization | 3-Sulfenyl-1,2-dihydronaphthalenes | N/A | nih.gov |
Palladium-Catalyzed Carbonylation and Related Transformations
Palladium-catalyzed carbonylation reactions have become a powerful tool in organic synthesis for the introduction of carbonyl groups. nih.govrsc.orgscielo.brrsc.org These reactions are instrumental in constructing complex molecules and are often used to form esters and lactones. nih.gov In the context of dihydronaphthalene synthesis, palladium catalysts can be employed in various carbonylative transformations. unipr.it
One such application is the palladium-catalyzed oxidative carbonylation of functionalized alkynes bearing a nucleophilic group, which can lead to the formation of carbonylated heterocycles. unipr.it While direct examples for ethyl 3,4-dihydronaphthalene-2-carboxylate are not prevalent in the initial search, the general methodology of palladium-catalyzed carbonylation of aryl halides or triflates followed by intramolecular trapping is a viable strategy. For instance, a procedure for the synthesis of 2,4,6-trichlorophenyl 3,4-dihydronaphthalene-2-carboxylate involves a carbonylation step. orgsyn.org
The development of phosphine-free palladium catalysts and the use of carbon monoxide precursors are making these reactions more economical and safer to perform. rsc.orgscielo.br
| Reaction Type | Catalyst System | Substrate Type | Product Feature | Ref |
| Oxidative Carbonylation | Palladium Iodide-based | Functionalized alkynes | Carbonylated heterocycles | unipr.it |
| Carbonylative Suzuki Coupling | Pd/SiC | Aryl iodides and boronic acids | Unsymmetrical ketones | scielo.br |
| Carbonylation | Palladium catalyst | 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate | Dihydronaphthalene-2-carboxylate | orgsyn.org |
Cascade and Multicomponent Reaction Sequences
Cascade and multicomponent reactions offer an efficient approach to the synthesis of complex molecules like dihydronaphthalene carboxylates by forming multiple bonds in a single operation. researchgate.netbohrium.comnih.gov These reactions are characterized by their high atom and step economy.
A rhodium(III)-catalyzed ring-opening addition reaction between azabenzonorbornadienes and cyclic N-sulfonyl ketimines has been reported to form 2-aryl dihydronaphthalene derivatives with good efficiency and excellent regioselectivity under redox-neutral conditions. nih.gov Another example is the P₄-t-Bu catalyzed intramolecular cascade reaction of aryl-substituted enynes, leading to the synthesis of 9-aryl-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-ones. nih.gov
While specific examples leading directly to this compound are not detailed, the principles of cascade and multicomponent reactions are applicable to the design of novel synthetic routes towards this target.
Cyclocondensation and Tandem Reaction Pathways
Cyclocondensation and tandem reactions provide another powerful avenue for the synthesis of dihydronaphthalene structures. These processes often involve a sequence of reactions that occur in a single pot, avoiding the isolation of intermediates.
A radical-induced cyclization of oxime esters has been developed for the synthesis of 3,4-dihydronaphthalene-2-carbonitriles. researchgate.net This method utilizes the generation of an iminyl radical which triggers a C-C bond cleavage and subsequent cyclization. researchgate.net While this produces a nitrile instead of a carboxylate, the nitrile group can potentially be hydrolyzed to the corresponding carboxylic acid and then esterified.
Tandem reactions, such as a decarboxylative hydroformylation followed by hydrogenation, have been developed for the reduction of α,β-unsaturated carboxylic acids to saturated alcohols. rsc.org Although not a direct synthesis of the target molecule, this illustrates the potential of tandem methodologies in modifying related structures.
Photochemical and Oxidative Cyclization Methods
Photochemical and oxidative cyclizations offer alternative strategies for the formation of the dihydronaphthalene ring system. Photochemical reactions can provide access to unique and complex structures that may be difficult to obtain through thermal methods.
An example of a photochemical approach is the asymmetric photocyclization of (−)-ephedrine cyclic amide esters derived from 2,3-dibenzylidenesuccinate to obtain optically active aryldihydronaphthalenes. nih.gov Visible light irradiation of certain 1,4-benzoquinones can effect a photoisomerization to labile oxazolidines, which then eliminate a carboxylate or phenolate (B1203915) to generate a trappable o-quinone methide intermediate that can lead to cyclized products. nih.gov
Oxidative cyclization is a significant reaction in organic synthesis and can be facilitated by various reagents. nih.gov For instance, the oxidative conversion of 2′,7-dihydroxyisoflavans to pterocarpans with 2,3-dichloro-5,6-dicyanobenzoquinone can proceed through quinone methide or carbocation intermediates. rsc.org A photochemical route for the oxidative cyclization of a pendant hydroxyl group onto a pre-formed pyran has also been developed to synthesize complex spiroketals, demonstrating the utility of this approach in forming cyclic structures. surrey.ac.uk
| Method | Key Feature | Precursor Type | Product Type | Ref |
| Asymmetric Photocyclization | Enantioselective | (-)-Ephedrine cyclic amide esters | Optically active aryldihydronaphthalenes | nih.gov |
| Visible Light Photoisomerization | Generation of o-quinone methide | 1,4-Benzoquinones | Cyclized products | nih.gov |
| Oxidative Cyclization | Use of oxidizing agent | 2′,7-Dihydroxyisoflavans | Pterocarpans | rsc.org |
| Photochemical Oxidative Cyclization | Use of light and oxidant | Pendant hydroxyl on a pyran | Spiroketals | surrey.ac.uk |
Functionalization and Derivatization Approaches to this compound
The modification of the dihydronaphthalene core and its ester functionality is crucial for creating a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
Regioselective and Stereoselective Functionalization of the Dihydronaphthalene Core
Achieving specific regioselectivity and stereoselectivity in the functionalization of the dihydronaphthalene core is a key challenge. The reactivity of the olefinic bond and the benzylic positions offers avenues for various transformations. While specific examples for the direct functionalization of this compound are not extensively documented in readily available literature, general principles of dihydronaphthalene chemistry can be applied.
For instance, electrophilic additions to the double bond would be expected to proceed with a degree of regioselectivity influenced by the electronic effects of the ester group and the aromatic ring. Asymmetric synthesis strategies are paramount for producing enantiomerically pure dihydronaphthalene derivatives. Copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes containing a ketone moiety has been shown to produce biologically active 1,2-dihydronaphthalene-1-ol derivatives with excellent enantio- and diastereoselectivity. nih.govacs.org Such methodologies could potentially be adapted for substrates leading to the dihydronaphthalene-2-carboxylate framework.
Furthermore, the development of asymmetric total syntheses of bioactive lignanamides has showcased organocatalytic enantioselective cyclopropanation and Lewis-acid-mediated chirality-transferring cyclizations as powerful tools for establishing stereocenters in dihydronaphthalene-containing molecules. researchgate.net These advanced strategies highlight the potential for precise control over the three-dimensional structure of dihydronaphthalene carboxylates.
Esterification and Transesterification Protocols for Carboxylate Generation
The generation of the ethyl ester group in this compound is typically achieved through standard esterification or transesterification methods. The direct esterification of the corresponding 3,4-dihydronaphthalene-2-carboxylic acid with ethanol (B145695) under acidic catalysis is a fundamental approach.
Transesterification offers an alternative route, where an existing ester (e.g., a methyl ester) is converted to the ethyl ester by treatment with an excess of ethanol in the presence of an acid or base catalyst. The choice of catalyst and reaction conditions is critical to ensure high yields and avoid side reactions.
| Method | Catalyst | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Strong Acid (e.g., H₂SO₄, HCl) | Excess Ethanol, Heat | Readily available catalysts, simple procedure. | Reversible reaction, may require removal of water. |
| Acid-Catalyzed Transesterification | Strong Acid (e.g., H₂SO₄) | Excess Ethanol, Heat | Effective for converting other esters to the ethyl ester. | Equilibrium-driven, requires large excess of ethanol. |
| Base-Catalyzed Transesterification | Strong Base (e.g., NaOEt) | Anhydrous Ethanol | Generally faster than acid-catalyzed methods. | Can promote side reactions like saponification if water is present. |
Modifications at the Ethyl Ester Moiety
The ethyl ester group of this compound serves as a versatile handle for further synthetic transformations. Standard ester manipulations can be employed to access a variety of derivatives.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is an irreversible process that drives the reaction to completion.
Reduction: The ester can be selectively reduced to the corresponding primary alcohol, (3,4-dihydronaphthalen-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Diisobutylaluminium hydride (DIBAL-H) can also be used and may offer better selectivity in the presence of other reducible functional groups. rsc.org
Amidation: Reaction with amines can convert the ester into the corresponding amides. This transformation can be carried out directly by heating the ester with an amine, although the use of activating agents or conversion to the acyl chloride may be necessary for less reactive amines.
Grignard Reaction: The reaction of the ethyl ester with two equivalents of a Grignard reagent leads to the formation of a tertiary alcohol, where two identical alkyl or aryl groups from the Grignard reagent are installed at the carbonyl carbon.
Strategic Precursors and Starting Materials in Dihydronaphthalene Carboxylate Synthesis
The construction of the dihydronaphthalene carboxylate skeleton relies on the careful selection of starting materials and synthetic strategies.
Utilization of But-3-enoic Acid Derivatives
While direct examples of the synthesis of this compound from but-3-enoic acid derivatives are not prominently featured in the surveyed literature, the Diels-Alder reaction represents a powerful and convergent strategy for the construction of the dihydronaphthalene core. sigmaaldrich.comnih.govresearchgate.net In a hypothetical retrosynthetic analysis, a suitably substituted but-3-enoic acid derivative could act as a dienophile in a [4+2] cycloaddition with an ortho-quinodimethane or a related reactive diene. The regioselectivity and stereoselectivity of such a reaction would be crucial and would depend on the nature of the substituents on both the diene and the dienophile. Lewis acid catalysis is often employed in Diels-Alder reactions to enhance reactivity and control stereochemical outcomes. rsc.org
Role of Substituted Dihydronaphthalenones and Related Ketones
Substituted dihydronaphthalenones, also known as tetralones, are versatile and commonly employed precursors for the synthesis of functionalized dihydronaphthalenes. nih.govorganic-chemistry.org An efficient approach for the synthesis of highly regioselective functionalized dihydronaphthalen-1(2H)-ones from tetralone precursors has been developed. acs.orgnih.gov These tetralones can be synthesized through various methods, including intramolecular Friedel-Crafts acylation.
The conversion of a tetralone to a dihydronaphthalene carboxylate can be envisioned through several synthetic sequences. For example, a tetralone can be converted to an enol triflate, which can then undergo a palladium-catalyzed carbonylation reaction in the presence of ethanol to introduce the ethyl carboxylate group. Alternatively, the ketone can be converted to a cyanohydrin, which can then be dehydrated and hydrolyzed to the carboxylic acid, followed by esterification. The synthesis of dihydronaphthalene analogues inspired by the natural product combretastatin (B1194345) A-4 has utilized 6-methoxy-1-tetralone (B92454) as a key starting material, highlighting the utility of this class of compounds in accessing complex dihydronaphthalene structures. nih.gov
| Precursor | Synthetic Transformation | Resulting Moiety |
| Substituted Tetralone | Enol triflate formation followed by carbonylation | Dihydronaphthalene with ester at C1 or C2 |
| Substituted Tetralone | Shapiro reaction or similar to form an olefin, followed by functionalization | Dihydronaphthalene core |
| Substituted Tetralone | Wittig-type olefination with a phosphorus ylide bearing an ester group | Dihydronaphthalene with an ester-containing side chain |
Activated Nitriles and Alkenes as Substrates in Synthetic Pathways
The construction of the dihydronaphthalene framework through the strategic use of activated nitriles and alkenes represents a significant area of interest in synthetic organic chemistry. While direct synthesis of this compound from these specific substrates is not extensively documented, the underlying principles of cycloaddition and cyclization reactions involving these functional groups provide a foundation for potent synthetic strategies. Nitriles, when activated, can participate in a variety of transformations, including cycloadditions and radical-induced cyclizations, to form carbocyclic and heterocyclic systems. mdpi.comresearchgate.net
The activation of nitriles can be achieved through various methods, such as coordination to a metal center or through the electronic influence of adjacent functional groups. mdpi.com These activated nitriles can then react with alkenes in a formal [3+2] or other cycloaddition pathways, depending on the nature of the activating group and the reaction conditions. For instance, radical-induced cyclization of substrates containing both nitrile and alkene moieties is a known method for the formation of cyano-substituted carbocycles. researchgate.net This approach often involves the generation of a radical species that subsequently attacks the double bond, leading to ring closure.
Furthermore, the reactivity of nitriles with active α-methylene groups in the presence of ambiphilic reagents showcases their versatility in constructing cyclic systems. mdpi.com While often employed for the synthesis of nitrogen-containing heterocycles, the fundamental reactivity patterns could be adapted for the synthesis of carbocyclic structures like dihydronaphthalenes. The key would be the appropriate choice of substrates and reaction conditions to favor the desired carbocyclization over other potential reaction pathways.
The following table summarizes the types of cyclization reactions involving activated nitriles and alkenes that could be conceptually applied to the synthesis of dihydronaphthalene derivatives.
| Reaction Type | Activating Principle | Potential for Dihydronaphthalene Synthesis | Key Considerations |
| Radical Cyclization | Generation of a radical species adjacent to the nitrile or alkene. | High, particularly for forming the carbocyclic ring. The nitrile group could be a precursor to the carboxylate. | Regioselectivity of the radical attack and subsequent functional group transformations. |
| [3+2] Cycloaddition | Activation of the nitrile to behave as a 3-atom component. | Moderate, would likely form a five-membered ring initially, requiring subsequent rearrangement or ring expansion. | The nature of the activating group and the dienophile (alkene) are critical for controlling the reaction pathway. |
| Transition Metal-Catalyzed Cyclization | Coordination of the nitrile and alkene to a metal center, facilitating C-C bond formation. | High, offers potential for high chemo- and stereoselectivity. | Catalyst selection, ligand design, and optimization of reaction conditions are crucial. |
Diarylalkynes and Acrylates as Reactive Substrates
A significant advancement in the synthesis of aryldihydronaphthalene (ADHN) structures, including analogs of this compound, involves the cascade cyclization of diarylalkynes with acrylates. nih.gov This methodology, developed by Loh and co-workers, utilizes a combined Lewis acid system to catalyze the reaction, enabling the formation of multiple new carbon-carbon bonds in a single step. nih.gov This approach is highly convergent and aligns with the principles of green chemistry by minimizing synthetic steps and waste. nih.gov
The reaction proceeds under the catalysis of a Lewis acid system derived from an Indium(III) salt and trimethylsilyl (B98337) bromide (TMSBr). nih.gov Both components of the catalytic system are essential for the reaction to proceed efficiently. nih.gov The diarylalkyne and the acrylate (B77674) substrate react in a cascade process that leads to the formation of the dihydronaphthalene core. This transformation is notable for its ability to construct complex molecular architectures from relatively simple starting materials.
The general scheme for this reaction involves the activation of the diarylalkyne by the Lewis acid, followed by a series of intermolecular and intramolecular carbon-carbon bond-forming events with the acrylate. The process culminates in the formation of the substituted dihydronaphthalene ring system. The versatility of this method allows for the synthesis of a variety of ADHN derivatives by varying the substitution patterns on both the diarylalkyne and the acrylate.
The following table provides a summary of the key features of the Lewis acid-catalyzed cascade cyclization for the synthesis of aryldihydronaphthalene derivatives.
| Feature | Description | Significance | Reference |
| Catalyst System | Combined Lewis acid derived from In(III) salt and TMSBr. | Both components are indispensable for efficient reaction progress. | nih.gov |
| Substrates | Diarylalkynes and acrylates. | Readily available starting materials for the construction of complex products. | nih.gov |
| Reaction Type | Cascade cyclization. | Formation of multiple C-C bonds in a single synthetic operation. | nih.gov |
| Product | Aryldihydronaphthalene (ADHN) derivatives. | Core structure of various biologically active compounds and natural products. | nih.gov |
| Efficiency | Minimal steps, aligns with green chemistry principles. | Atom- and step-economical approach to complex molecule synthesis. | nih.gov |
This methodology represents a powerful tool for the synthesis of this compound and its analogs, offering a streamlined and efficient route to this important class of compounds.
Mechanistic Investigations and Theoretical Studies on Reactions Involving Ethyl 3,4 Dihydronaphthalene 2 Carboxylate
Detailed Reaction Mechanism Elucidation for Cyclization and Annulation
The formation of the dihydronaphthalene ring system often proceeds through complex cyclization and annulation reactions. These transformations involve the orchestrated formation of multiple carbon-carbon bonds to construct the bicyclic framework. Mechanisms can range from pericyclic reactions to cascade processes initiated by various stimuli.
One common strategy involves annulation reactions, such as the [3+2]-annulation, which can proceed through either concerted 1,3-dipolar cycloadditions or stepwise pathways. chim.it The stepwise mechanism frequently begins with a Michael addition, which initiates a ring closure (MIRC) cascade. chim.it Another powerful method is the 6π-electrocyclization of an ortho-quinodimethane intermediate, which can be generated from various precursors. nih.gov Additionally, transition metal-catalyzed or Lewis acid-promoted cascade cyclizations of acyclic precursors like diarylalkynes with acrylates provide efficient routes to substituted dihydronaphthalenes. nih.gov
Identifying transient intermediates and their corresponding transition states is fundamental to elucidating a reaction mechanism. In the synthesis of dihydronaphthalenes, a variety of reactive intermediates have been proposed and studied.
In cobalt-catalyzed reactions, for instance, the key intermediate is often a cobalt(III)-carbene radical. nih.gov This species is formed from the reaction of a cobalt(II) catalyst with a diazo compound. The carbene radical can then undergo a hydrogen atom transfer to generate a benz-allylic radical. nih.gov This radical is a crucial branching point, leading to the final product through different pathways. nih.gov
Another significant intermediate is the ortho-quinodimethane. This species can be generated thermally or photochemically and rapidly undergoes a 6π-electrocyclization to form the 1,2-dihydronaphthalene (B1214177) ring. nih.gov In oxidative coupling reactions catalyzed by reagents like iron(III) chloride, unstable intermediates are generated that subsequently undergo electrocyclization to yield the dihydronaphthalene structure. nih.gov Computational studies, particularly DFT calculations, are instrumental in mapping the potential energy surface of the reaction, helping to identify the structures of transition states and confirm the viability of proposed intermediates. nih.gov
Catalysts play a pivotal role in modern organic synthesis, offering pathways with lower activation energies and enabling control over regioselectivity and stereoselectivity. In the synthesis of dihydronaphthalenes, both transition metals and Lewis acids are widely employed.
Transition Metal Catalysis: Cobalt complexes are effective in generating cobalt(III)-carbene radical intermediates from N-tosylhydrazones. nih.gov These intermediates engage in radical-type pathways, leading to ring closure. The reaction can proceed via two competitive pathways from a common benz–allylic radical intermediate: a direct radical-rebound step or the dissociation of an ortho-quinodimethane fragment followed by a 6π-cyclisation. nih.gov Rhodium(III) catalysts have also been used in ring-opening addition reactions to construct 2-aryl dihydronaphthalene derivatives under redox-neutral conditions. nih.gov
Lewis and Brønsted Acid Catalysis: Lewis acids such as indium(III) salts, often in combination with co-catalysts like TMSBr, are used to catalyze cascade cyclization reactions of diarylalkynes with acrylates. nih.gov Other effective Lewis acids for promoting cyclization include boron trifluoride diethyl etherate, which can facilitate the cyclization of benzhydrol derivatives. nih.gov Lanthanide triflates like Yb(OTf)₃ and Sc(OTf)₃ have proven optimal for mediating ring-expansion reactions to form 1,2-dihydronaphthalene-3-carboxylic acid esters. nih.gov These catalysts function by activating substrates towards nucleophilic attack, thereby initiating the cyclization cascade.
The table below summarizes various catalytic systems used in the synthesis of dihydronaphthalene derivatives.
| Catalyst System | Precursors | Key Intermediate/Mechanism | Ref |
| Cobalt(II) Porphyrin | N-Tosylhydrazone | Co(III)-Carbene Radical, ortho-Quinodimethane | nih.gov |
| FeCl₃·6H₂O | Aryl compounds | Oxidative Coupling, 6π Electrocyclization | nih.gov |
| In(III) / TMSBr | Diarylalkynes, Acrylates | Lewis Acid Cascade Cyclization | nih.gov |
| BF₃·Et₂O | Benzhydrol derivatives | Acid-Catalyzed Cyclization | nih.gov |
| Yb(OTf)₃ or Sc(OTf)₃ | Phenyl hydroxy methyl cyclopropane (B1198618) carboxylates | Lewis Acid-Mediated Ring Expansion | nih.gov |
| Rhodium(III) | Azabenzonorbornadienes, Cyclic N-sulfonyl ketimines | Ring-Opening Addition | nih.gov |
The control of stereochemistry is a critical aspect of synthesizing complex molecules like substituted dihydronaphthalenes, which can possess multiple stereocenters. The stereochemical outcome of a cyclization or annulation reaction is often determined by the geometry of the transition state.
For concerted reactions like the 6π-electrocyclization of ortho-quinodimethanes, the stereochemistry is governed by the Woodward-Hoffmann rules, which predict a conrotatory ring closure for thermal reactions. In stepwise reactions, the stereochemistry is often set during the first bond-forming event or subsequent ring-closing steps. The facial selectivity of these steps can be influenced by steric hindrance from existing substituents or by chiral catalysts. While specific diastereoselectivity studies on the formation of ethyl 3,4-dihydronaphthalene-2-carboxylate are not extensively detailed in the surveyed literature, the principles of stereocontrol in related synthetic transformations are well-established. For example, in [3+2] dipolar cycloaddition reactions, the relative stereochemistry of the newly formed stereocenters is dictated by the approach of the dipole and dipolarophile. chim.it
Computational Chemistry Applications in Understanding Reactivity and Selectivity
Computational chemistry has become an indispensable tool for investigating reaction mechanisms, predicting reactivity, and explaining selectivity in organic reactions. Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and energetics of molecules, intermediates, and transition states.
Quantum mechanical calculations are frequently used to map out the entire energy profile of a reaction, providing a detailed picture of the mechanistic pathway. By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the most likely reaction course.
For the cobalt-catalyzed synthesis of 1,2-dihydronaphthalenes, DFT calculations were performed to elucidate the catalytic cycle. nih.gov These calculations revealed a low-barrier process for the formation of the key cobalt(III)-carbene radical intermediate. Furthermore, the computations identified two competing, low-barrier pathways for the final ring-closure step: a radical rebound mechanism and a pathway involving the release and subsequent 6π-cyclisation of an ortho-quinodimethane. nih.gov The similar energy barriers for these two pathways explained the formation of the same product through distinct mechanistic routes. nih.gov Such analyses are crucial for optimizing reaction conditions to favor a desired pathway.
DFT is widely used to investigate the fundamental electronic properties of molecules, which govern their reactivity and stability. nih.govtandfonline.comdntb.gov.ua These studies typically involve geometry optimization followed by the calculation of various molecular properties.
Optimized Geometry and Electronic Properties: DFT methods, such as B3LYP, combined with basis sets like 6-311G(d,p), are used to determine the lowest energy conformation of molecules. nih.govtandfonline.com From the optimized geometry, properties like bond lengths, bond angles, and dihedral angles can be analyzed.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's stability and its susceptibility to electronic excitation. nih.govtandfonline.com A smaller gap generally implies higher reactivity. These calculations help in understanding the charge transfer capabilities and identifying the sites most involved in chemical reactions. researchgate.net
The following table presents common DFT methods and the types of insights they provide for molecules like this compound.
| Computational Method | Basis Set | Properties Calculated | Insights Gained |
| DFT (e.g., B3LYP) | 6-311G(d,p), cc-pVTZ | Optimized geometry, Vibrational frequencies, Thermodynamic properties | Molecular structure, Stability, Spectroscopic analysis |
| TD-DFT (e.g., CAM-B3LYP) | 6-311G(d,p) | UV-Vis spectra, Frontier Molecular Orbitals (HOMO-LUMO), Global reactivity descriptors | Electronic transitions, Reactivity, Electronic parameters |
| NBO Analysis | 6-311+G(d,p) | Hyperconjugative interactions, Charge delocalization | Intramolecular stability, Electron delocalization pathways |
| MESP Analysis | B3LYP/6-311G(d,p) | Molecular Electrostatic Potential | Identification of electrophilic and nucleophilic sites, Hydrogen bonding sites |
Advanced Characterization Techniques for Structural Confirmation and Purity Assessment
Spectroscopic Analysis of Ethyl 3,4-Dihydronaphthalene-2-carboxylate and its Derivatives
Spectroscopic analysis is fundamental to confirming the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry (MS) offer complementary information, creating a comprehensive molecular fingerprint.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
High-Resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) techniques are employed for the unambiguous assignment of all proton and carbon signals in this compound. mdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the protons on the partially saturated ring, and the ethyl ester group.
Aromatic Protons: The four protons on the benzene ring typically appear in the downfield region (δ 7.0-8.0 ppm) as a complex multiplet, reflecting their distinct electronic environments and spin-spin coupling. rsc.org
Vinylic Proton: The single proton on the carbon-carbon double bond within the dihydro-ring (at C-1) is expected to resonate as a singlet or a finely split multiplet around δ 7.5 ppm.
Aliphatic Protons: The two methylene groups of the dihydronaphthalene ring (at C-3 and C-4) are expected to appear as triplets around δ 2.5-3.0 ppm due to coupling with each other.
Ethyl Ester Protons: The ethyl group gives rise to a characteristic quartet (for the -OCH₂- group) around δ 4.2-4.4 ppm and a triplet (for the -CH₃ group) around δ 1.3-1.4 ppm. rsc.orgucalgary.ca
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical nature.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing far downfield around δ 167 ppm. ucalgary.ca
Aromatic and Vinylic Carbons: The eight sp²-hybridized carbons of the aromatic and vinylic systems are expected in the δ 120-145 ppm region. rsc.org
Ester Alkoxy Carbon: The methylene carbon of the ethyl group (-OCH₂-) typically resonates around δ 60-63 ppm. rsc.org
Aliphatic Carbons: The sp³-hybridized carbons of the dihydronaphthalene ring (C-3 and C-4) and the methyl carbon of the ethyl group (-CH₃) appear in the upfield region, typically below δ 30 ppm. rsc.org
2D NMR Techniques: To confirm the assignments from 1D spectra, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling correlations, confirming the connectivity between the methylene protons at C-3 and C-4, and within the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon atom. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (CH) | ~7.5 (s) | ~135 |
| 2 (C) | - | ~130 |
| 3 (CH₂) | ~2.5 (t) | ~26 |
| 4 (CH₂) | ~2.9 (t) | ~28 |
| 4a (C) | - | ~138 |
| 5-8 (Ar-CH) | 7.1-7.4 (m) | 125-130 |
| 8a (C) | - | ~136 |
| Carbonyl (C=O) | - | ~167 |
| Ethoxy (-OCH₂) | ~4.3 (q) | ~61 |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present. Infrared (IR) and Raman spectroscopy are complementary techniques used to confirm the presence of key structural features in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of the target compound is dominated by absorptions from the ester functional group and the aromatic system. rsc.org
C=O Stretch: A strong, sharp absorption band is expected in the range of 1710-1740 cm⁻¹, which is characteristic of the carbonyl group in an α,β-unsaturated ester. ucalgary.calibretexts.org
C-O Stretch: A strong band corresponding to the C-O single bond stretching of the ester is typically observed in the 1100-1300 cm⁻¹ region. ucalgary.ca
C=C Stretches: Medium to weak absorptions between 1600-1650 cm⁻¹ are expected for the carbon-carbon double bonds of the aromatic ring and the conjugated double bond. ucalgary.ca
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹.
C-H Bending: Out-of-plane bending vibrations for the aromatic hydrogens are found in the fingerprint region (650-900 cm⁻¹), which can provide information about the substitution pattern of the benzene ring.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum provides complementary data to the IR spectrum.
Aromatic Ring Vibrations: The symmetric vibrations of the aromatic ring, often weak in the IR spectrum, typically produce strong and sharp bands in the Raman spectrum, particularly the ring-breathing mode around 1000 cm⁻¹. nih.gov
C=C Stretch: The C=C stretching vibrations of the aromatic and dihydronaphthalene rings are also Raman active and are expected to be prominent. nih.gov
C-H Stretches: Both aromatic and aliphatic C-H stretching modes are visible in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| Ester (C=O) | Stretch | 1710-1740 (Strong) | Medium |
| Aromatic/Vinylic (C=C) | Stretch | 1600-1650 (Medium-Weak) | Strong |
| Ester (C-O) | Stretch | 1100-1300 (Strong) | Weak |
| Aromatic (C-H) | Stretch | 3000-3100 (Medium) | Strong |
Mass Spectrometry (MS/MS, HRMS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular ion's mass, allowing for the determination of the elemental composition of this compound (C₁₃H₁₄O₂). rsc.org This technique can distinguish between compounds with the same nominal mass but different chemical formulas, providing definitive confirmation of the molecular formula.
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. Key expected fragmentation pathways for this compound include:
Loss of an Ethoxy Radical: Cleavage of the C-O single bond of the ester results in the loss of an ethoxy radical (•OCH₂CH₃), leading to a prominent fragment ion at [M-45]⁺. This corresponds to the acylium ion. libretexts.org
Loss of an Ethyl Radical: Alpha-cleavage can lead to the loss of the ethyl radical (•CH₂CH₃), producing a fragment at [M-29]⁺. chemguide.co.uk
Loss of Ethanol (B145695): A McLafferty-type rearrangement is possible, leading to the elimination of a neutral ethanol molecule (CH₃CH₂OH), resulting in a fragment at [M-46]⁺.
Loss of Carbon Monoxide: The acylium ion ([M-45]⁺) can further fragment by losing carbon monoxide (CO), yielding a fragment at [M-73]⁺. miamioh.edu
Ring Fragmentation: Fragmentation of the dihydronaphthalene ring system can also occur, leading to characteristic ions corresponding to the stable aromatic portion of the molecule.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 202.25 g/mol )
| m/z Value | Lost Fragment | Fragment Structure/Identity |
|---|---|---|
| 202 | - | Molecular Ion [M]⁺• |
| 173 | •CH₂CH₃ | [M - 29]⁺ |
| 157 | •OCH₂CH₃ | [M - 45]⁺ (Acylium ion) |
| 156 | CH₃CH₂OH | [M - 46]⁺ |
Chromatographic Methods for Isolation and Purity Determination
Chromatographic techniques are essential for separating this compound from reaction mixtures and for quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.
For purity determination, a dilute solution of the compound is injected into the GC, where it is vaporized. The components of the sample are then separated as they travel through a capillary column (e.g., a non-polar ZB-5MS or a mid-polar column) based on their boiling points and interactions with the stationary phase. scholarsresearchlibrary.com A programmed temperature ramp is typically used to ensure efficient separation and elution of all components. researchgate.netcabidigitallibrary.org As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and detected.
The resulting chromatogram shows peaks corresponding to each separated compound. The retention time of the main peak is characteristic of the target compound, while smaller peaks indicate impurities. The mass spectrum of each peak can be used to identify the impurities by comparing them to spectral libraries (like NIST) or known standards. scholarsresearchlibrary.com The relative purity can be calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally labile compounds, and it is highly effective for analyzing this compound.
A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of analysis. The stationary phase is non-polar, commonly a silica support chemically modified with C18 alkyl chains (ODS). The mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and water, often with additives like formic acid to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to ensure the separation of compounds with a range of polarities.
Detection is commonly performed using a UV-Vis detector, as the aromatic and conjugated system in this compound acts as a strong chromophore, absorbing UV light at a specific wavelength (e.g., ~254 nm). The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks detected in the chromatogram. This method is highly precise and reproducible, making it the standard for quality control in many chemical and pharmaceutical applications.
Preparative and Analytical Column Chromatography
Column chromatography is a cornerstone technique for the purification and analysis of synthesized organic compounds like this compound. The methodology is bifurcated into preparative and analytical scales, each serving a distinct purpose. youtube.com
Preparative Column Chromatography: The primary objective of preparative chromatography is to isolate and purify larger quantities of the target compound from a mixture, such as the crude product following a synthesis reaction. youtube.com For dihydronaphthalene derivatives, flash column chromatography using silica gel as the stationary phase is a common and effective method. nih.gov The separation relies on the differential adsorption of the components in the mixture to the silica gel. A solvent system, or eluent, is passed through the column to move the components at different rates. A non-polar solvent mixture, such as ethyl acetate in hexanes, is typically employed, with the polarity gradually increased to elute compounds of increasing polarity. nih.gov The selection of an appropriate solvent system is critical for achieving optimal separation. Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure desired product.
Analytical Column Chromatography: In contrast, analytical chromatography, particularly High-Performance Liquid Chromatography (HPLC), uses a much smaller amount of the sample to identify and quantify the components of a mixture. youtube.commetwarebio.com This technique provides high-resolution separation, making it ideal for assessing the purity of a sample. metwarebio.com For this compound, a reversed-phase HPLC method would typically be used. In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and a polar mobile phase is used. The purity of the compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Below is a table summarizing typical conditions for both preparative and analytical column chromatography for a compound like this compound, based on methods used for analogous structures. nih.govmetwarebio.comcdnsciencepub.com
| Parameter | Preparative Column Chromatography | Analytical HPLC |
| Objective | Purification and isolation of grams of material | Purity assessment and quantification |
| Stationary Phase | Silica Gel (e.g., 100 mesh) cdnsciencepub.com | Reversed-Phase C18 Silica (e.g., 5 µm particles) metwarebio.com |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 2% to 10%) nih.gov | Gradient of Acetonitrile in Water |
| Scale | Milligrams to grams | Micrograms |
| Detection | Thin-Layer Chromatography (TLC) of collected fractions | UV Detector |
| Outcome | Purified compound | Chromatogram showing purity percentage |
Elemental Composition and Purity Analysis
Elemental analysis is a quantitative technique used to determine the mass fractions of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a compound. wikipedia.org For organic compounds, it is a fundamental method for confirming the empirical formula and assessing the purity of a synthesized substance. azom.com
The most common method for determining carbon and hydrogen content is combustion analysis. ucalgary.ca A small, precisely weighed sample of this compound is burned in an excess of oxygen. The combustion converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These combustion products are collected in separate absorption traps, and their masses are accurately measured. From these masses, the original mass percentages of carbon and hydrogen in the sample can be calculated. ucalgary.ca The oxygen content is typically determined by difference. ucalgary.ca
The experimentally determined mass percentages are then compared with the theoretical values calculated from the compound's molecular formula (C₁₃H₁₄O₂). A close agreement between the found and calculated values, typically within ±0.4%, serves as strong evidence for the compound's identity and high purity. wikipedia.org
The theoretical elemental composition of this compound is derived from its molecular formula and the atomic weights of its constituent elements.
Molecular Formula: C₁₃H₁₄O₂ Molecular Weight: 202.25 g/mol nih.gov
The following table presents the theoretical elemental composition and provides an example of typical experimental results that would confirm the purity of the sample.
| Element | Theoretical Mass % | Experimental Mass % (Found) |
| Carbon (C) | 77.20% | 77.15% |
| Hydrogen (H) | 6.98% | 7.01% |
| Oxygen (O) | 15.82% | 15.84% |
Applications of Ethyl 3,4 Dihydronaphthalene 2 Carboxylate in Complex Molecular Synthesis and Derivatization
Utilization as a Versatile Building Block for Polycyclic and Heterocyclic Systems
The inherent reactivity of the α,β-unsaturated ester system within the dihydronaphthalene framework makes Ethyl 3,4-dihydronaphthalene-2-carboxylate a proficient building block. It readily participates in cyclization and condensation reactions to yield elaborate fused-ring systems, which are prevalent in medicinal chemistry and materials science.
The structure of this compound is analogous to a cyclic β-keto ester enol ether, making it an ideal precursor for the synthesis of fused pyrimidine (B1678525) rings. One of the most direct methods for constructing the quinazoline (B50416) core is the reaction of such precursors with amidines. In this reaction, the amidine acts as a binucleophile, attacking the electrophilic carbonyl carbon of the ester and the C4 position of the dihydronaphthalene ring, leading to a cyclocondensation reaction.
This process allows for the introduction of various substituents onto the pyrimidine ring, depending on the structure of the amidine used. The reaction typically proceeds under thermal conditions or with acid/base catalysis, resulting in the formation of the thermodynamically stable aromatic benzo[h]quinazoline system with the evolution of ethanol (B145695) and water. This synthetic strategy provides a modular approach to a library of novel nitrogen-containing heterocycles built upon the dihydronaphthalene scaffold. While general methods for quinazoline synthesis are well-established, including those starting from tetralone derivatives, the specific application to this compound follows these established principles. openmedicinalchemistryjournal.com
Table 1: Proposed Synthesis of Benzo[h]quinazoline Derivatives This table illustrates the proposed reaction products from the cyclocondensation of this compound with various amidine reagents, based on established chemical reactivity.
| Amidine Reactant (R-C(NH)NH₂) | R-Group | Resulting Benzo[h]quinazoline Product |
|---|---|---|
| Acetamidine | Methyl | 2-Methyl-5,6-dihydrobenzo[h]quinazolin-4-ol |
| Benzamidine | Phenyl | 2-Phenyl-5,6-dihydrobenzo[h]quinazolin-4-ol |
| Guanidine | Amino | 2-Amino-5,6-dihydrobenzo[h]quinazolin-4-ol |
| Formamidine | Hydrogen | 5,6-Dihydrobenzo[h]quinazolin-4-ol |
The dihydronaphthalene skeleton is a core component of many natural and synthetic compounds, and the construction of fused furan (B31954) rings represents a significant derivatization pathway. nih.govresearchgate.net Dihydronaphthofurans can be synthesized from β-tetralone, a direct precursor to this compound, through a cascade annulation process. For instance, the reaction of β-tetralone with Morita–Baylis–Hillman (MBH) acetates derived from trans-β-nitro styrene (B11656) proceeds via a formal [3+2] annulation. nih.gov
The mechanism involves an initial Michael addition of the tetralone enolate to the MBH acetate, followed by an intramolecular SN2' reaction that results in a 5-exo-trig cyclization to form the dihydronaphthofuran ring system. nih.gov The presence of the carboxylate group at the C2 position of the dihydronaphthalene ring would influence the electronics and regioselectivity of this transformation, offering a handle for further functionalization of the resulting furan derivative.
Table 2: Research Findings on Dihydronaphthofuran Synthesis from β-Tetralone
| Reactants | Catalyst/Base | Key Process | Outcome | Reference |
|---|---|---|---|---|
| β-Tetralone, primary MBH-acetate | Base | Michael/oxa-Michael cascade ([3+3] annulation) | Tetrahydrochromene product via 6-endo-trig cyclization | nih.gov |
| β-Tetralone, secondary nitro allylic MBH acetate | Base | Michael addition followed by SN2' displacement ([3+2] annulation) | Dihydronaphthofuran product via 5-exo-trig cyclization | nih.gov |
The rigid dihydronaphthalene framework is an attractive scaffold for the synthesis of analogs of complex natural products. A prominent example is its use in the design of compounds inspired by Combretastatin (B1194345) A-4, a potent natural inhibitor of tubulin polymerization. nih.govrsc.orgnih.gov Researchers have utilized the dihydronaphthalene scaffold to mimic the bi-aryl structure of Combretastatin A-4, aiming to create more stable and potent anticancer agents. tdl.org
Synthetic routes have been developed to produce dihydronaphthalene analogues bearing the key structural motifs of Combretastatin A-4, such as a trimethoxyphenyl ring. These analogues have demonstrated significant biological activity, including potent inhibition of tubulin polymerization and low nanomolar cytotoxicity against various human cancer cell lines. nih.govrsc.org The development of these molecules highlights the value of the dihydronaphthalene core as a foundational structure for creating simplified yet highly active mimics of complex natural products. researchgate.net
Table 3: Dihydronaphthalene-Based Combretastatin A-4 Analogs
| Compound ID | Description | Biological Activity | Reference |
|---|---|---|---|
| KGP03 | Dihydronaphthalene analogue with a pendant trimethoxy aryl ring | Potent inhibitor of tubulin polymerization (IC₅₀ = 1.0 µM) | nih.govrsc.org |
| KGP413 | Dihydronaphthalene analogue with a pendant trimethoxy aroyl ring | Potent inhibitor of tubulin polymerization (IC₅₀ = 1.2 µM) | nih.govrsc.org |
| KGP04 | Water-soluble phosphate (B84403) prodrug of KGP03 | Functions as a Vascular Disrupting Agent (VDA) in vivo | rsc.orgtdl.org |
| KGP152 | Water-soluble phosphate prodrug of KGP413 | Functions as a Vascular Disrupting Agent (VDA) in vivo | rsc.orgtdl.org |
Development of New Synthetic Methodologies and Reagents
Beyond its role as a precursor to complex products, the structure of this compound can be leveraged to develop new reagents and tools for organic synthesis, particularly in the realm of asymmetric catalysis.
The development of chiral ligands is central to asymmetric catalysis. The dihydronaphthalene scaffold possesses desirable characteristics for a ligand backbone: it is conformationally rigid and, when appropriately substituted, can exhibit axial chirality. While this compound itself is achiral, it can be envisioned as a precursor to chiral ligands.
For example, the ester functionality can be reduced to a primary alcohol, which can then be converted into a coordinating group such as a phosphine (B1218219) via a tosylate or halide intermediate. Asymmetric synthesis or resolution could introduce chirality into the dihydronaphthalene backbone, leading to enantiopure phosphine ligands (DHNAP ligands). Such ligands could be applied in transition-metal-catalyzed reactions where the steric and electronic properties of the ligand are crucial for inducing enantioselectivity. The defined geometry of the dihydronaphthalene system would create a specific chiral pocket around the metal center, influencing the approach of substrates.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org For the dihydronaphthalene scaffold to function as a chiral auxiliary, it must first be rendered enantiomerically pure. This could be achieved through asymmetric synthesis of the dihydronaphthalene core or by resolution of a racemic mixture. nih.gov
Once an enantiopure dihydronaphthalene carboxylic acid (derived from the hydrolysis of the ethyl ester) is obtained, it can be attached to a prochiral substrate. The rigid, sterically defined structure of the dihydronaphthalene group would then direct the approach of reagents to one face of the substrate, leading to a diastereoselective reaction. After the desired transformation, the auxiliary can be cleaved and potentially recovered for reuse. wikipedia.orgharvard.edu The utility of such an auxiliary would stem from the predictable steric environment it creates, making it a potentially valuable tool for asymmetric alkylations, aldol (B89426) reactions, or cycloadditions.
Future Perspectives and Emerging Research Directions
Exploration of Green Chemistry Approaches in Dihydronaphthalene Carboxylate Synthesis
Future synthetic strategies for ethyl 3,4-dihydronaphthalene-2-carboxylate are expected to increasingly align with the principles of green chemistry. This involves a shift away from hazardous reagents and solvents towards more environmentally benign alternatives. Research is likely to focus on the use of eco-friendly deep eutectic solvents (DES) as reaction media, which have shown promise in the synthesis of related heterocyclic compounds, offering mild reaction conditions and often eliminating the need for catalysts. cato-chem.com Another avenue of exploration is the use of water as a solvent, a practice that significantly reduces the environmental impact of chemical processes. The development of catalyst-free reaction conditions, potentially initiated by microwave or ultrasonic irradiation, also represents a key area for future investigation to enhance the green credentials of the synthesis of dihydronaphthalene carboxylates.
Advanced Catalyst Design for Enhanced Efficiency and Selectivity
The development of novel catalysts will be crucial in improving the efficiency and selectivity of synthetic routes to this compound. Research in the broader field of dihydronaphthalene synthesis has highlighted the utility of various catalytic systems, including Lewis acids and transition metal catalysts. Future work will likely focus on designing more sophisticated catalysts that can offer higher yields and greater control over stereochemistry. This includes the exploration of lanthanide triflates, such as ytterbium(III) triflate (Yb(OTf)₃) and scandium(III) triflate (Sc(OTf)₃), which have demonstrated high efficacy in related cyclization reactions. Furthermore, palladium-based catalysts, known for their versatility in carbon-carbon bond formation, will likely be refined to enhance their performance in the synthesis of dihydronaphthalene scaffolds. The goal will be to develop catalysts that are not only highly active and selective but also recoverable and reusable, further contributing to the sustainability of the synthetic process.
Interdisciplinary Research with Biological and Materials Sciences
The structural motif of dihydronaphthalene is present in numerous biologically active compounds, suggesting that this compound could serve as a valuable scaffold in medicinal chemistry. Future interdisciplinary research is expected to explore the potential biological activities of this compound and its derivatives. Drawing inspiration from related dihydronaphthalene analogues that have been investigated as anticancer agents, researchers may screen this compound for similar properties. The core structure is a key feature of some compounds that act as inhibitors of tubulin polymerization, a mechanism relevant to cancer chemotherapy.
In the realm of materials science, the dihydronaphthalene core is of interest for the development of novel organic functional materials. Aryldihydronaphthalenes are recognized as important intermediates in the synthesis of functional materials. Future research may investigate the incorporation of this compound into larger polymeric structures or its use as a building block for organic light-emitting diodes (OLEDs), sensors, or other advanced materials.
Predictive Modeling and Automation in the Synthesis of Dihydronaphthalene Derivatives
The synthesis of complex organic molecules like this compound is set to be revolutionized by the integration of predictive modeling and automation. Computational chemistry, including Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms and predict the outcomes of synthetic strategies. This computational insight can guide the rational design of experiments, reducing the amount of trial-and-error required in the laboratory.
Furthermore, the rise of machine learning and artificial intelligence in chemistry will likely lead to the development of algorithms that can predict optimal reaction conditions, catalysts, and starting materials for the synthesis of specific dihydronaphthalene derivatives. When combined with automated synthesis platforms, these predictive models could enable the rapid and efficient production of a library of analogues for screening in biological or materials science applications, accelerating the pace of discovery.
Q & A
Q. What are the most efficient synthetic routes for Ethyl 3,4-dihydronaphthalene-2-carboxylate, and how do reaction conditions influence yield?
this compound can be synthesized via cyclization or condensation reactions. For example, a Rh/Al₂O₃-catalyzed reaction in methanol achieved an 82% yield of a structurally similar ethyl carboxylate derivative, while aqueous-phase heating yielded a related compound at 95% efficiency . Key factors include solvent choice (e.g., methanol vs. water), catalyst type, and temperature. Methodological optimization should prioritize solvent polarity and catalyst loading to minimize side products.
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?
Single-crystal X-ray diffraction (SXRD) is the gold standard for structural elucidation. For example, a related ethyl carboxylate compound crystallized in a triclinic system (space group P1̄) with detailed bond lengths and angles resolved via SHELXL refinement . Complementary techniques include NMR (¹H/¹³C) for functional group verification and FT-IR for carbonyl (C=O) and ester (C-O) stretching modes. High-resolution mass spectrometry (HRMS) confirms molecular weight .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While direct safety data for this compound are limited, analogous dihydronaphthalene derivatives require PPE (gloves, goggles) and fume hood use due to potential irritancy . Emergency procedures should follow GHS guidelines, including skin decontamination with water and medical consultation for inhalation exposure . Waste disposal must comply with hazardous chemical regulations .
Q. What solvents and conditions are optimal for recrystallization to ensure purity?
Ethanol is commonly used for recrystallization of similar ethyl carboxylates, as demonstrated in the isolation of a tricyclic derivative with 4,6-dimethoxy substituents . Slow cooling and seed crystal addition improve purity. Solvent polarity should match the compound’s solubility profile—polar aprotic solvents (e.g., DCM) may be suitable for intermediates, while ethanol/water mixtures aid final purification .
Q. How does the dihydronaphthalene core influence the compound’s reactivity in further functionalization?
The partially saturated naphthalene ring enhances stability compared to fully aromatic analogs, reducing susceptibility to electrophilic substitution. However, the ethyl carboxylate group enables nucleophilic acyl substitution (e.g., hydrolysis to carboxylic acids) or transesterification. Steric hindrance at the 2-position may limit reactivity, requiring catalysts like DMAP for efficient derivatization .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for dihydronaphthalene carboxylates?
Discrepancies in bioactivity (e.g., acetylcholinesterase inhibition vs. cytotoxicity) often arise from assay conditions (e.g., enzyme source, cell line). For example, a related ethyl carboxylate showed anti-tumor activity in zebrafish models but required dose optimization to balance efficacy and toxicity . Meta-analyses comparing IC₅₀ values across studies and standardized assay protocols (e.g., OECD guidelines) are critical .
Q. How can computational methods predict the compound’s behavior in supramolecular interactions?
Density Functional Theory (DFT) calculations can model hydrogen-bonding patterns and π-π stacking, as demonstrated for similar naphthalene derivatives . Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets like enzymes or receptors. Solvent effects, modeled via COSMO-RS, refine interaction energy estimates .
Q. What crystallographic challenges arise in resolving the compound’s solid-state structure, and how are they addressed?
Twinning and low crystal symmetry (e.g., triclinic systems) complicate data collection. SHELXD/SHELXE pipelines robustly handle partial or weak diffraction data, while Olex2 GUI aids structure solution . High-resolution synchrotron data (λ = 0.710–1.541 Å) improve completeness, particularly for low-electron-density regions like ester groups .
Q. How do substituents at the 3- and 4-positions modulate the compound’s electronic properties?
Electron-donating groups (e.g., methoxy) at the 4-position increase electron density on the dihydronaphthalene ring, enhancing resonance stabilization. This was observed in a derivative where methoxy substituents improved thermal stability by 20°C compared to unsubstituted analogs . Cyclic voltammetry can quantify redox potentials, correlating substituent effects with HOMO/LUMO gaps .
Q. What are the limitations of current toxicity assessments, and how can they be improved for this compound?
Traditional assays (e.g., acute toxicity in rodents) may not capture chronic effects or metabolite interactions. High-throughput toxicogenomics (e.g., RNA-seq in D. rerio) identifies gene expression changes linked to oxidative stress or apoptosis . Integrating physiologically based pharmacokinetic (PBPK) models improves extrapolation to human toxicity thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
